5-(4-Aminophenyl)thiazol-2-amine
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Overview
Description
5-(4-Aminophenyl)thiazol-2-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the amino group on the phenyl ring enhances its reactivity and potential for forming derivatives with significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)thiazol-2-amine typically involves the reaction of 4-aminobenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring. The reaction conditions often include heating the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of high-energy ball milling techniques has been explored for the preparation of nanoscale pigments based on this compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
5-(4-Aminophenyl)thiazol-2-amine has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can disrupt bacterial cell membranes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
5-(4-Aminophenyl)thiazol-2-amine can be compared with other similar compounds, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Aminothiazole: Exhibits similar biological activities but with different potency and selectivity.
5-(2-Aminothiazol-5-yl)thiazol-2-amine: Used in the production of nanoscale pigments with enhanced properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
5-(4-aminophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBKMQTSUAAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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